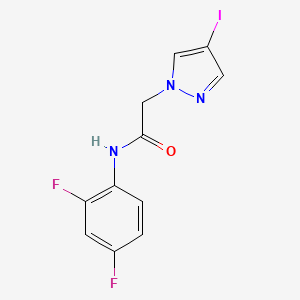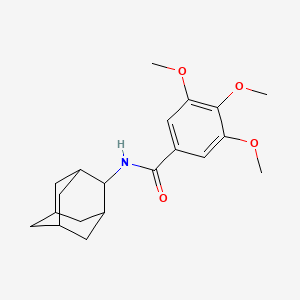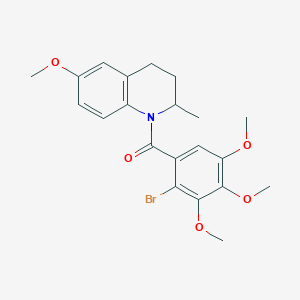
Dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-1-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate aldehyde with an amine to form an imine intermediate, followed by cyclization and functional group modifications to introduce the desired substituents. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to drive the reactions to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as ketones, into alcohols.
Substitution: The presence of reactive sites, such as the amino group, allows for substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid, while reduction of the ketone group would produce an alcohol derivative.
Scientific Research Applications
DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers or coatings, with specific functional attributes
Mechanism of Action
The mechanism of action of DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE include other heterocyclic compounds with quinoline or pyridine cores, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit a range of biological activities.
2-Aminothiazoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Oxazole derivatives: These compounds are also heterocyclic and have been studied for their therapeutic potential in various medical applications.
Uniqueness
The uniqueness of DIMETHYL 2-AMINO-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-4-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C31H29N3O6 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-1-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C31H29N3O6/c1-38-21-13-11-18(12-14-21)22-16-23-26(28(35)25(22)30(36)39-2)24(19-8-7-15-33-17-19)27(31(37)40-3)29(32)34(23)20-9-5-4-6-10-20/h4-15,17,22,24-25H,16,32H2,1-3H3 |
InChI Key |
IOBVHZGLYFJMRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC=CC=C4)N)C(=O)OC)C5=CN=CC=C5)C(=O)C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11068938.png)
![N-[(2Z)-4-(4-ethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11068940.png)
![(3Z)-3-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2H-chromene-2,4(3H)-dione](/img/structure/B11068941.png)

![ethyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11068957.png)


![1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11068969.png)
![4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B11068978.png)
![1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11068979.png)
![ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11068983.png)
![5-{[(4-nitrobenzyl)sulfanyl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11068992.png)
![ethyl [5-(3-methylphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B11068993.png)
![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B11068997.png)
